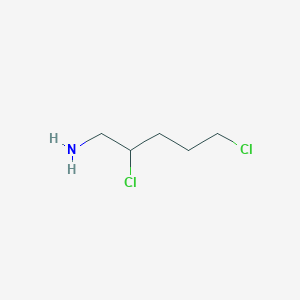

2,5-dichloropentan-1-amine

Vue d'ensemble

Description

L’épothilone B est un composé macrolide cytotoxique naturel à 16 chaînons produit par le métabolisme de la myxobactérie Sorangium cellulosum dégradant la cellulose . Il a été initialement identifié comme un métabolite antifongique et cytotoxique . L’épothilone B a suscité un intérêt considérable en raison de ses puissantes propriétés anticancéreuses, en particulier sa capacité à stabiliser les microtubules, de manière similaire au paclitaxel, un médicament anticancéreux bien connu .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de l’épothilone B implique plusieurs étapes clés, notamment la réaction de Wittig, la réaction aldolique et l’estérification de Yamaguchi . Le processus commence généralement par la préparation de trois fragments clés, qui sont ensuite mis à réagir ensemble pour former le composé final .

Méthodes de production industrielle

La production industrielle de l’épothilone B repose principalement sur des procédés de fermentation utilisant des micro-organismes producteurs d’épothilone tels que Sorangium cellulosum . Le procédé de fermentation implique la culture du micro-organisme en présence d’une résine qui adsorbe l’épothilone B par interaction hydrophobe . La résine est ensuite collectée, extraite avec un solvant approprié, et le composé est purifié par cristallisation et chromatographie .

Analyse Des Réactions Chimiques

L’épothilone B subit diverses réactions chimiques, notamment :

Polymérisation : L’épothilone B induit la polymérisation de la tubuline en microtubules en l’absence de triphosphate de guanosine (GTP).

Applications de la recherche scientifique

L’épothilone B a un large éventail d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Biochemical Research

One of the primary applications of 2,5-dichloropentan-1-amine is in biochemical research. Studies have shown that it interacts with various enzymes and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for understanding biochemical processes and potentially developing therapeutic agents.

Key Research Findings:

- Enzyme Interaction: The compound has been investigated for its effects on specific enzyme targets, revealing potential inhibitory or activatory roles in metabolic pathways.

- Mechanism of Action: It acts by binding to molecular targets, influencing biochemical reactions critical for cellular functions.

Pharmaceutical Development

In the pharmaceutical industry, this compound serves as a building block for synthesizing more complex drug molecules. Its unique chlorination pattern provides diverse pathways for further chemical modifications, making it useful in drug design and development.

Case Studies:

- Therapeutic Potential: Research indicates that derivatives of this compound may exhibit therapeutic effects against specific diseases, warranting further investigation into its pharmacological properties.

- Drug Precursor: The compound is explored as a precursor in synthesizing compounds targeting various biological pathways, particularly those related to neurotransmitter systems .

Industrial Chemistry

In industrial applications, this compound is utilized in the production of various chemicals and materials. Its reactivity allows it to participate in several types of chemical reactions:

Types of Reactions:

- Substitution Reactions: Chlorine atoms can be replaced by other nucleophiles to form new compounds.

- Reduction Reactions: It can be reduced to yield primary or secondary amines.

- Oxidation Reactions: The compound can undergo oxidation to produce corresponding oxides or other derivatives.

Mécanisme D'action

Le principal mécanisme d’action de l’épothilone B est l’inhibition de la fonction des microtubules . Les microtubules sont essentiels à la division cellulaire, et l’épothilone B empêche les cellules de se diviser correctement en stabilisant les microtubules . Il se lie à la sous-unité hétérodimère αβ-tubuline, ce qui diminue le taux de dissociation αβ-tubuline et induit la polymérisation de la tubuline en microtubules sans GTP . Cela conduit à l’arrêt du cycle cellulaire à la phase de transition G2-M, ce qui entraîne une cytotoxicité et une apoptose .

Comparaison Avec Des Composés Similaires

L’épothilone B est souvent comparée au paclitaxel en raison de leurs mécanismes d’action similaires . L’épothilone B présente plusieurs avantages, notamment une meilleure solubilité dans l’eau et une moindre propension à la résistance aux médicaments . D’autres composés similaires comprennent :

Ixabepilone : Un analogue semi-synthétique de l’épothilone B utilisé dans le traitement du cancer du sein métastatique.

Patupilone : Un autre dérivé de l’épothilone ayant une activité anticancéreuse puissante.

Sagopilone : Une épothilone entièrement synthétique avec des propriétés pharmacocinétiques améliorées.

Les propriétés uniques de l’épothilone B, telles que sa capacité à stabiliser les microtubules sans avoir besoin d’agents solubilisants, en font un composé précieux dans la recherche et le traitement du cancer .

Activité Biologique

2,5-Dichloropentan-1-amine, with the chemical formula CHClN, is a chlorinated amine that has garnered attention in various fields of scientific research. This compound is primarily utilized as a building block in organic synthesis and has potential applications in biological studies, particularly concerning its interactions with enzymes and metabolic pathways.

Molecular Structure

- IUPAC Name : this compound

- Molecular Weight : 156.05 g/mol

- InChI Key : KFAUCDBUVPJWSB-UHFFFAOYSA-N

- Canonical SMILES : C(CC(CN)Cl)CCl

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| Toxicity | Skin irritant (Category 2), eye irritant (Category 2A), respiratory irritant (Category 3) |

The biological activity of this compound is linked to its ability to interact with specific enzymes and biochemical pathways. It has been observed to act as both an inhibitor and an activator of certain enzymatic reactions, impacting various metabolic processes. This dual role suggests that the compound could be pivotal in pharmacological studies aimed at understanding enzyme kinetics and metabolic regulation.

Applications in Research

- Enzyme Interaction Studies : Research indicates that this compound can influence enzyme activity, which is crucial for understanding metabolic pathways.

- Therapeutic Potential : Preliminary studies are exploring its potential as a precursor for drug development, particularly in the context of synthesizing novel therapeutic agents.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Study on Enzyme Activity : A study published in Chemistry & Biology examined how the compound affects the activity of specific enzymes involved in metabolic pathways, revealing significant modulation effects ().

- Pharmacological Investigations : In a pharmacological context, researchers have explored its potential as a therapeutic agent due to its structural properties that may confer unique biological activities ().

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | IUPAC Name | Biological Activity |

|---|---|---|

| 2,4-Dichloropentan-1-amine | 2,4-dichloropentan-1-amine | Moderate enzyme inhibition |

| 2,6-Dichloropentan-1-amine | 2,6-dichloropentan-1-amine | Lower bioactivity compared to 2,5-isomer |

| 3,5-Dichloropentan-1-amine | 3,5-dichloropentan-1-amine | Limited research available |

The distinct chlorination pattern of this compound contributes to its unique reactivity and biological properties compared to its isomers.

Propriétés

IUPAC Name |

2,5-dichloropentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl2N/c6-3-1-2-5(7)4-8/h5H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAUCDBUVPJWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CN)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.